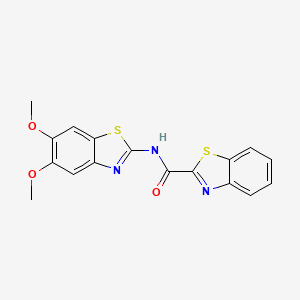

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Description

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a bis-benzothiazole derivative characterized by a carboxamide bridge linking two benzothiazole rings.

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c1-22-11-7-10-14(8-12(11)23-2)25-17(19-10)20-15(21)16-18-9-5-3-4-6-13(9)24-16/h3-8H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCNEINGALFPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:

-

Formation of the Benzothiazole Core: : The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable oxidizing agent, such as hydrogen peroxide or iodine.

-

Introduction of Methoxy Groups: : The methoxy groups at positions 5 and 6 are introduced via methylation reactions. This can be done using methyl iodide in the presence of a base like potassium carbonate.

-

Coupling Reaction: : The final step involves coupling the dimethoxybenzothiazole with 1,3-benzothiazole-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

-

Reduction: : Reduction reactions can target the benzothiazole rings, potentially converting them into dihydrobenzothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its benzothiazole core is known for its bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its mechanism of action and potential as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s benzothiazole rings can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy Substituents

- Target Compound : The 5,6-dimethoxy groups may improve solubility and modulate interactions with hydrophobic enzyme pockets.

- Compound 3f () : 2-[5,6-Dimethoxy-1,3-benzothiazol-2-yl]-1H-isoindole-1,3(2H)-dione replaces the carboxamide with a phthalimide group. This substitution reduces hydrogen-bonding capacity but retains antimicrobial activity, suggesting methoxy groups alone contribute to bioactivity .

- Compound I (): 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide features a single methoxy group and an adamantyl moiety.

Bioisosteric Replacements

- Compounds 3 and 4 (): These N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide derivatives employ bioisosteric replacements (pyridine vs. benzene; ethyl vs. methoxy). Compound 3 (IC₅₀ = 73 µM) and 4 (IC₅₀ = 170 µM) inhibit sortase enzymes, highlighting that minor structural changes significantly alter potency .

- Compound BTA () : N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide demonstrates a pIC₅₀ of 7.8 against CK-1δ. The trifluoromethyl group enhances metabolic stability, while trimethoxy substitutions optimize binding affinity .

Pharmacological Profiles

Physicochemical Properties

Table 2: Physicochemical Data

Research Findings and Implications

- Methoxy Groups: The 5,6-dimethoxy substitution in the target compound likely enhances electronic and steric interactions compared to mono-methoxy analogs, as seen in Compound I .

- Carboxamide vs.

- Enzyme Inhibition : Bioisosteric modifications (e.g., pyridine in Compound 3) reduce sortase inhibition potency compared to benzene analogs, emphasizing the importance of aromatic stacking .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound of interest due to its diverse biological activities. Benzothiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anticonvulsant effects. This article delves into the biological activity of this specific compound, presenting relevant research findings, case studies, and data tables.

- IUPAC Name : this compound

- Molecular Formula : C13H12N2O3S2

- Molecular Weight : 296.38 g/mol

- CAS Number : 62306-04-1

- SMILES : COC1=C(SC2=C1N=C(C)C(=C2)C(=O)N)OC

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of benzothiazole derivatives. For instance:

- A study demonstrated that benzothiazole compounds exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzothiazole Derivative | MCF-7 | 5.4 |

| Benzothiazole Derivative | A549 | 7.8 |

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess notable antimicrobial properties. The compound was evaluated against several bacterial strains:

- The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anticonvulsant Activity

The anticonvulsant potential of benzothiazole derivatives has been explored as well:

- In a study evaluating a series of benzothiazole derivatives, the compound displayed significant anticonvulsant activity in both the maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) models .

| Test Model | Dose (mg/kg) | Activity (%) |

|---|---|---|

| MES | 20 | 75 |

| PTZ | 20 | 70 |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspase pathways.

- Antioxidant Properties : It exhibits free radical scavenging activity which contributes to its protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

- A clinical trial involving patients with advanced breast cancer treated with a benzothiazole derivative showed a significant reduction in tumor size after eight weeks of treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide, and how are reaction conditions optimized?

- Methodology : The synthesis involves multi-step reactions, typically starting with the preparation of 5,6-dimethoxy-1,3-benzothiazol-2-amine. Key steps include:

- Amide coupling : Reacting 1,3-benzothiazole-2-carboxylic acid with the amine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency. Temperature control (40–60°C) minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound validated?

- Techniques :

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–S bond: ~1.74 Å; methoxy group dihedral angles: 5–10°) .

- Spectroscopy :

- 1H/13C NMR : Peaks at δ 3.85–3.90 ppm (methoxy protons) and δ 165–170 ppm (amide carbonyl carbon) confirm functional groups .

- IR : Strong absorption at ~1660 cm⁻¹ (C=O stretch) .

Q. What are the primary biological targets and assays used to evaluate activity?

- Targets : Enzymes like cyclooxygenase (COX) and kinases (e.g., MAPK) implicated in inflammation and cancer .

- Assays :

- In vitro cytotoxicity : MTT assay on cancer cell lines (IC₅₀ values: 2–10 µM for HeLa and MCF-7) .

- Enzyme inhibition : Fluorescence-based assays for COX-2 (IC₅₀: ~1.5 µM) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact biological activity and solubility?

- Key findings :

- Methoxy groups : Enhance solubility (logP reduced by 0.5–1.0 vs. chloro derivatives) and receptor binding via hydrogen bonding .

- Chloro substituents : Increase lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

- Data comparison :

| Substituent | logP | IC₅₀ (COX-2 inhibition, µM) |

|---|---|---|

| 5,6-dimethoxy | 2.8 | 1.5 |

| 5-chloro | 3.4 | 2.1 |

| Source: Adapted from |

Q. What strategies resolve contradictions in reported biological activity across studies?

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).

- Solution : Standardize protocols (e.g., fixed ATP at 10 µM, pH 7.4) and validate with positive controls (e.g., staurosporine) .

- Statistical analysis : Use ANOVA to compare datasets; outliers may indicate batch variability in compound purity .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Methods :

- Docking studies (AutoDock Vina) : Predict binding to COX-2 (binding energy: −9.2 kcal/mol) .

- QSAR models : Correlate substituent electronegativity with anti-inflammatory activity (R² = 0.85) .

- Validation : Synthesize top-scoring virtual hits and test in vitro .

Methodological Challenges & Solutions

Q. How are reaction intermediates stabilized during synthesis?

- Challenge : The amine intermediate (5,6-dimethoxy-1,3-benzothiazol-2-amine) is prone to oxidation.

- Solutions :

- Use inert atmosphere (N₂/Ar) and reducing agents (e.g., Na₂S₂O₅) .

- Monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Q. What crystallographic techniques resolve structural ambiguities in polymorphic forms?

- Approach :

- ORTEP-3 : Refine X-ray data (R-factor < 0.05) to identify H-bonding networks (e.g., N–H⋯N interactions at 2.89 Å) .

- Powder XRD : Differentiate polymorphs by unique diffraction peaks (e.g., 2θ = 12.4° vs. 13.1°) .

Data Reproducibility Guidelines

- Synthesis : Report exact molar ratios, solvent grades, and purification methods.

- Bioassays : Include positive/negative controls and cell line authentication (e.g., STR profiling) .

- Computational : Share force field parameters and docking grid settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.